molecular formula C13H14N2O3S2 B2821185 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 941884-53-3

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2821185
CAS No.: 941884-53-3
M. Wt: 310.39
InChI Key: ZGLOAGNASTUPGH-UHFFFAOYSA-N
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Description

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring and an ethylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-(ethylsulfonyl)benzaldehyde with thiazole-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethylsulfonyl group and thiazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-20(17,18)11-5-3-10(4-6-11)9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLOAGNASTUPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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